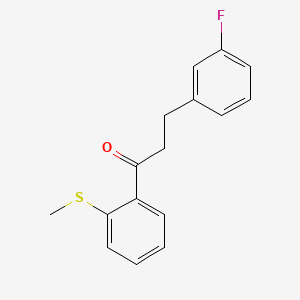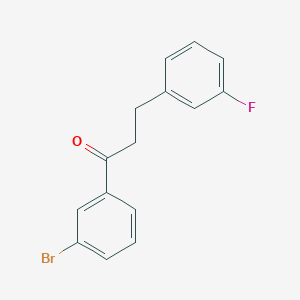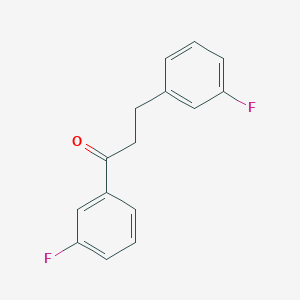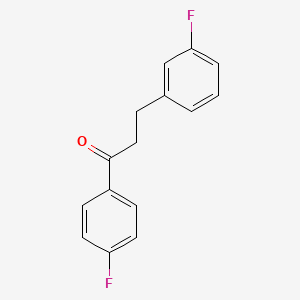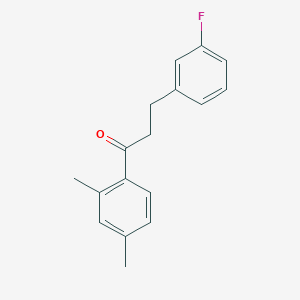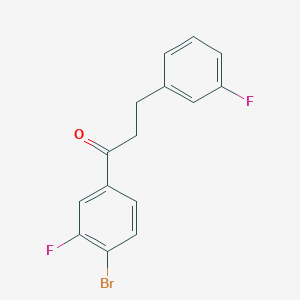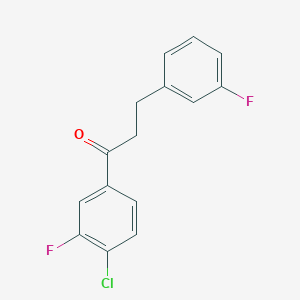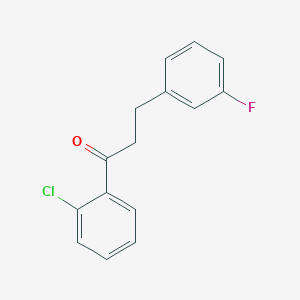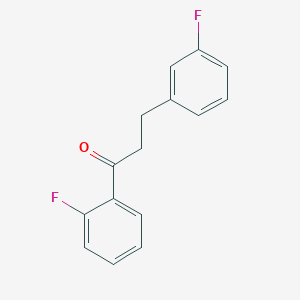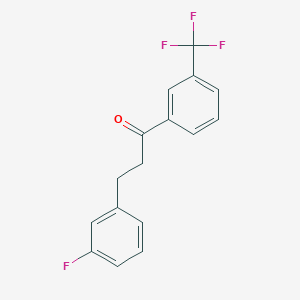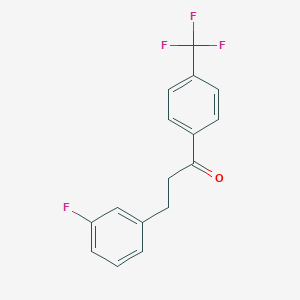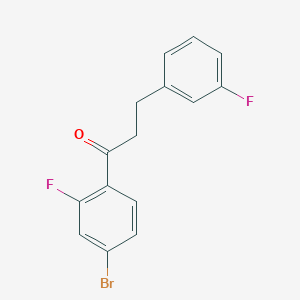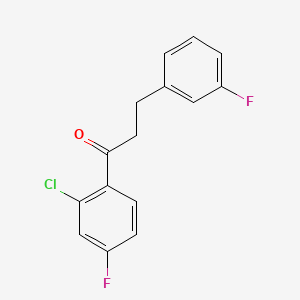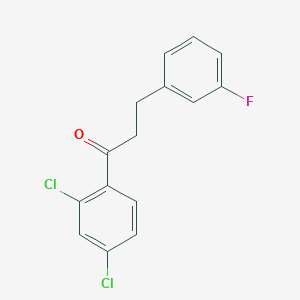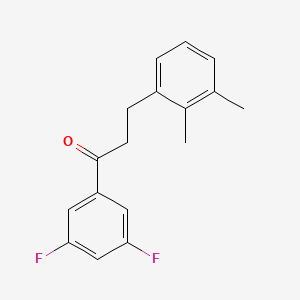
3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone involves multiple steps and utilizes various starting agents. In one study, a novel fluorinated aromatic diamine monomer was synthesized using 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone, which shares a similar structural motif with the compound of interest. The process included coupling with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid . Another study synthesized a related compound, 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, starting from 3,5-difluoropropiophenone. This synthesis involved bromination, amination, cyclization, and acidification, achieving a total yield of 77.3% .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (H^1-NMR) spectra were used to verify the structure of the synthesized 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . These techniques are crucial for confirming the presence of functional groups and the overall molecular architecture of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds demonstrate the reactivity of the difluoropropiophenone moiety. For instance, the halogen substituent to α-H of arylalkyketone with cupric bromide showed high selectivity . Additionally, the synthesis of a series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones from 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea indicates the potential for cyclocondensation reactions involving similar trifluoromethylated compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized fluorinated polyimides, derived from a related fluorinated monomer, show good solubility in polar organic solvents and some low boiling point organic solvents like chloroform and acetone. These materials exhibit excellent thermal stability, with glass transition temperatures of 223–225 °C and temperatures at 5% weight loss of 535–568 °C in nitrogen. They also possess outstanding mechanical properties, with tensile strengths of 68–89 MPa, initial moduli of 2.14–2.19 GPa, and elongations at breakage of 3.2–10.5% . These properties are indicative of the potential robustness and durability of compounds with similar fluorinated structures.
Applications De Recherche Scientifique
Polymer Synthesis and Properties
- Anion Exchange Membranes : Synthesis of poly(arylene ether sulfone) anion exchange membranes incorporating 3,5-dimethylphenyl groups, derived from difluoro aromatic ketone monomers, has been explored. These membranes exhibit high hydroxide conductivity and good chemical stability, making them suitable for applications like fuel cells (Shi et al., 2017).
Material Chemistry and Applications
- Poly(arylene ether ketone/sulfone)s Synthesis : Research on novel bisphenols, including those with 3,5-dimethylphenyl groups, has led to the development of polymers with high thermal stability, low dielectric constants, and good transparency, useful in areas like electronics and optocommunication (Shang et al., 2012).
Electroactive Polymer Development
- Electro-oxidative Polymerization : Studies have been conducted on the electro-oxidative polymerization of compounds like 3,5-dimethylthiophenol, leading to the creation of semi-conductive polymer films with potential uses in electronic devices (Yamamoto et al., 1992).
Photophysical and Electrochemical Studies
- Electrochromic Polymers : The synthesis of electrochromic polymers derived from ethylenedioxythiophene, incorporating methyl groups, has shown promising results in terms of stability and coloration efficiency, important for applications like smart windows and displays (Sankaran & Reynolds, 1997).
Fluorescence Studies
- Fluorescent pH Probes : BODIPY-based hydroxyaryl derivatives, including difluoro compounds, have been developed as fluorescent pH probes. Their fluorescence enhancement in acidic solutions makes them useful in biological and chemical sensing applications (Baruah et al., 2005).
Crystal Structure Analysis
- Crystal and Molecular Structure : Analysis of different isomers of difluoro-hydroxyiminopropiophenones, including their biological activity correlation, has contributed to a deeper understanding of molecular interactions and structure-activity relationships (Allen et al., 1971).
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-7-17(20)14-8-15(18)10-16(19)9-14/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOYOKOZQQVGNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644656 |
Source


|
| Record name | 1-(3,5-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | |
CAS RN |
898793-37-8 |
Source


|
| Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

